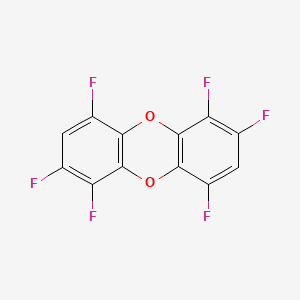

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin is a fluorinated organic compound with the molecular formula C12H2F6O2 and a molecular weight of 292.1335 . This compound is characterized by the presence of six fluorine atoms, which significantly influence its chemical properties and reactivity. The structure of this compound includes a dibenzodioxin core, making it a member of the dibenzodioxin family.

准备方法

The synthesis of 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin typically involves the fluorination of a dibenzodioxin precursor. One common method includes the reaction of dibenzodioxin with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

化学反应分析

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated quinones.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced products.

Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include sulfur tetrafluoride for fluorination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Environmental Monitoring

Detection and Analysis

1,2,4,6,7,9-Hexafluorodibenzo-p-dioxin is primarily used in environmental monitoring to assess contamination levels in soil and water. Its detection is crucial for understanding the extent of pollution in ecosystems affected by industrial activities. Methods such as high-resolution gas chromatography coupled with mass spectrometry are employed to quantify dioxins in environmental samples .

Case Study: Tittabawassee River

A significant case study involved the Tittabawassee River in Michigan, where dioxin contamination was linked to industrial discharges. The study highlighted the presence of various dioxin congeners, including hexafluorodibenzo-p-dioxin, in sediment and fish samples. This research underscored the need for stringent monitoring of dioxins to protect public health and aquatic life .

Toxicological Research

Health Effects Exploration

Research on this compound has revealed its potential health effects. Various studies indicate that exposure to dioxins can lead to severe health issues such as immunotoxicity, reproductive toxicity, and carcinogenic effects. For instance, the National Toxicology Program has conducted bioassays demonstrating that certain dioxin isomers can induce tumor formation in laboratory animals .

Longitudinal Studies

Longitudinal studies have been instrumental in understanding the chronic effects of dioxin exposure on human populations. The Seveso disaster in Italy serves as a pivotal example where community members exposed to high levels of dioxins exhibited increased rates of chloracne and other long-term health issues .

Analytical Chemistry

Standard Reference Materials

In analytical chemistry, this compound is utilized as a standard reference material for calibrating analytical instruments. Its precise quantification is essential for ensuring the accuracy of environmental assessments and toxicological studies .

Research Applications

The compound is also employed in research settings to develop new analytical methods for detecting dioxins in various matrices. This includes optimizing extraction techniques and improving sensitivity and specificity in detection protocols .

Data Summary Table

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Environmental Monitoring | Detection of dioxins in soil and water samples using chromatography methods | Tittabawassee River contamination study |

| Toxicological Research | Investigation of health effects related to dioxin exposure | Seveso disaster health impact studies |

| Analytical Chemistry | Use as a standard reference material for calibration | Development of new detection methods |

作用机制

The mechanism by which 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with electron-rich sites on proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .

相似化合物的比较

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin can be compared with other fluorinated dibenzodioxins and quinolines:

属性

分子式 |

C12H2F6O2 |

|---|---|

分子量 |

292.13 g/mol |

IUPAC 名称 |

1,2,4,6,7,9-hexafluorodibenzo-p-dioxin |

InChI |

InChI=1S/C12H2F6O2/c13-3-1-5(15)9-11(7(3)17)20-10-6(16)2-4(14)8(18)12(10)19-9/h1-2H |

InChI 键 |

FOADTOVERZWUIR-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C2=C(C(=C1F)F)OC3=C(O2)C(=C(C=C3F)F)F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。